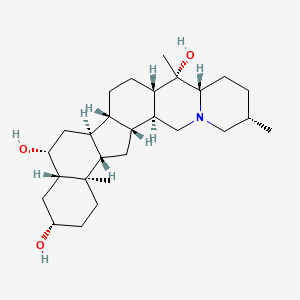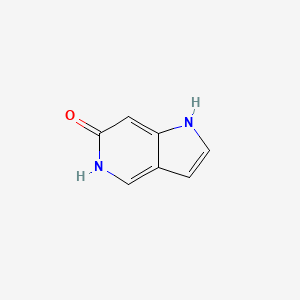
6-Hydroxy-5-azaindole
Vue d'ensemble
Description
6-Hydroxy-5-azaindole is a derivative of azaindole . Azaindoles and their derivatives exhibit significant biological activities and have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .
Synthesis Analysis
Azaindole derivatives have been synthesized using various synthetic routes . The synthetic routes used to access these compounds and the chemical pathways leading to their synthesis are diverse . For example, the Suzuki arylation was carried out selectively in position C -2 by displacement of the iodine atom vs. the bromine atom in C -4 of the azaindole moiety .Molecular Structure Analysis
6-Hydroxy-5-azaindole contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis
The electrophilic substitution reactions (nitration, bromination, acylation, and the Mannich and Vilsmeier reactions) of 1-benzyl-6-methoxy-7-cyano-5-azaindole and the nitration and Vilsmeier reaction of 6-hydroxy-5-azaindoline were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxy-5-azaindole can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .Applications De Recherche Scientifique
Anticancer Potential
A study by Lee et al. (2013) explored derivatives of 6-azaindoles, particularly highlighting the anticancer activity of specific compounds in this class. They found that 7-aryl-6-azaindole-1-benzenesulfonamides exhibited potent anticancer activity against several cancer cell lines. These compounds inhibit tubulin polymerization and arrest the cell cycle, indicating their potential for further development as anticancer agents (Lee et al., 2013).
Antimycobacterial Activity
Shirude et al. (2014) reported on the optimization of 1,4-azaindoles as antimycobacterial agents. Their research culminated in compounds that are potent, metabolically stable, and show efficacy in a rat chronic TB infection model. This suggests the 1,4-azaindole series' suitability for in vivo studies and highlights its potential in treating tuberculosis (Shirude et al., 2014).
Synthetic Methodologies
Research by Schirok (2006) introduced a robust and flexible synthesis of 7-azaindoles, important bioisosteres of indoles or purines in medicinal chemistry. The method employs microwave heating to accelerate the synthesis process, offering a valuable tool for the production of 7-azaindoles for further pharmaceutical research (Schirok, 2006).
HIV-1 Attachment Inhibition
The development of BMS-663068, as detailed by Chen et al. (2014), showcases the application of 6-azaindole in creating HIV-1 attachment inhibitors. The efficient synthesis of this complex clinical candidate suggests its potential for addressing HIV-1 infections (Chen et al., 2014).
Chronic Pain Management
Giblin et al. (2009) discussed the synthesis and SAR of novel azaindole CB(2) agonists, identifying compounds with potent CB(2) agonism and high CNS penetration. This research illustrates azaindoles' potential in developing treatments for chronic pain (Giblin et al., 2009).
Mécanisme D'action
Target of Action
Azaindoles, a class of compounds to which 6-hydroxy-5-azaindole belongs, have been recognized as potential pharmacophores for various therapeutic targets . They have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .
Mode of Action
Azaindoles are known to exhibit significant biological activities and have contributed to the generation of new therapeutic agents . The various isomeric azaindoles possess interesting biochemical and biophysical properties .
Biochemical Pathways
It’s known that azaindoles can participate in excited state hydrogen (esht) and proton (espt) transfer reaction pathways . These processes are crucial for understanding the fate of photo-excited biomolecules .
Pharmacokinetics
Azaindoles are known to possess properties that allow for modulation and fine-tuning of solubility, pk a, lipophilicity, target binding, and adme-tox properties .
Result of Action
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases .
Action Environment
The azaindole core is recognized as a privileged structure in biological process modulation, in medicinal chemistry, and drug discovery programs .
Safety and Hazards
Orientations Futures
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that there is ongoing interest in the development and application of azaindole derivatives, including 6-Hydroxy-5-azaindole.
Propriétés
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGDRAWFGYWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=O)NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696667 | |
| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-azaindole | |
CAS RN |
70357-66-3 | |
| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



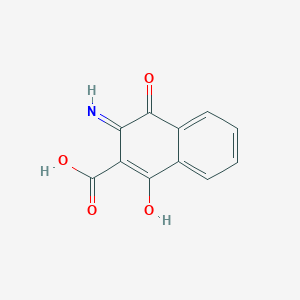
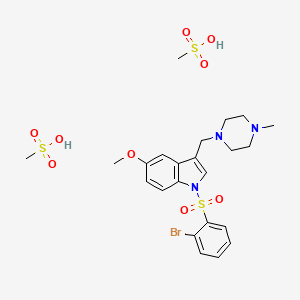
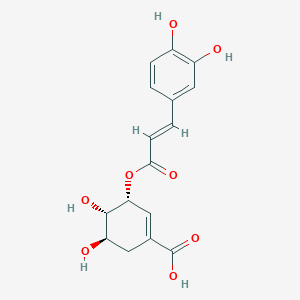
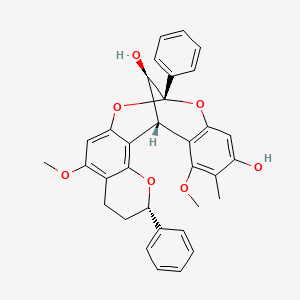
![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)


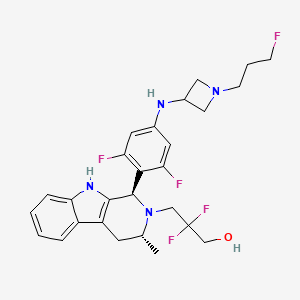
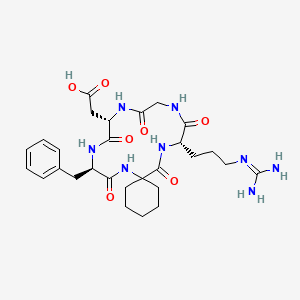

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

